molecular formula C10H11ClN2S B1490967 4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2092513-23-8

4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole

Cat. No. B1490967
CAS RN: 2092513-23-8
M. Wt: 226.73 g/mol
InChI Key: SDGPQPWWLOWMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives, such as ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, have been synthesized using Gewald synthesis .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene is aromatic, as indicated by its extensive substitution reactions . In most of its reactions, it resembles benzene .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and melting point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Thiophene derivatives have been recognized for their antimicrobial properties. The presence of the thiophene ring in the structure of “4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole” could be exploited to develop new antimicrobial agents. These compounds can be designed to target specific microbial pathways, potentially leading to the development of novel antibiotics that are effective against resistant strains .

Pharmaceutical Development: Anti-inflammatory Drugs

The anti-inflammatory activity of thiophene derivatives makes them candidates for the development of new anti-inflammatory drugs. Research indicates that such compounds can modulate inflammatory pathways, providing relief from chronic inflammatory conditions without the side effects associated with current treatments .

Cancer Research: Antitumor Activity

Thiophene derivatives have shown promise in cancer research due to their antitumor properties. They can be synthesized and tested against various cancer cell lines to determine their efficacy in inhibiting tumor growth and inducing apoptosis in cancerous cells .

Material Science: Corrosion Inhibitors

In the field of material science, thiophene derivatives are used as corrosion inhibitors for metals. This application is crucial in extending the life of metal structures and components, especially in harsh environments where corrosion is a significant problem .

Organic Electronics: Light-Emitting Diodes (LEDs)

Thiophene-based compounds are integral to the fabrication of organic light-emitting diodes (OLEDs). Their electronic properties allow for the development of efficient and long-lasting OLEDs, which are used in displays and lighting applications .

Neuropharmacology: Neurotransmitter Synthesis

The structural similarity of thiophene derivatives to certain neurotransmitters suggests potential applications in neuropharmacology. These compounds could be used to study neurotransmitter synthesis, receptor binding, and the modulation of neural pathways .

Enzyme Inhibition: Kinase Inhibitors

Thiophene derivatives have been identified as potent kinase inhibitors. They can be used to study the role of kinases in various diseases and may lead to the development of new treatments for conditions such as diabetes and cancer .

Antioxidant Research: Free Radical Scavengers

The antioxidant properties of thiophene derivatives make them valuable as free radical scavengers. This application is important in the context of oxidative stress-related diseases, where these compounds could help in mitigating cellular damage .

Mechanism of Action

While the specific mechanism of action for “4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole” is not available, thiophene derivatives have been found to exhibit a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . There is an urgent requirement for scientists to design and discover new drug molecules which possibly offer some of the greatest hopes for success in the present and future .

properties

IUPAC Name

4-(chloromethyl)-1-ethyl-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c1-2-13-7-8(6-11)10(12-13)9-4-3-5-14-9/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGPQPWWLOWMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 2
4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 5
4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 6
4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.